5-Nitro-3-prop-2-enyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3-prop-2-enyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-2-3-5-4-6(8-7-5)9(10)11/h2,4H,1,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNSBDLFHRNQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=NNC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Nitro 3 Prop 2 Enyl 1h Pyrazole
De Novo Synthesis Strategies for the 1H-Pyrazole Core
The formation of the 1H-pyrazole ring system is the foundational step in the synthesis of 5-Nitro-3-prop-2-enyl-1H-pyrazole. This is typically achieved through cyclization reactions that build the heterocyclic ring from acyclic precursors.
Cyclocondensation and Cycloaddition Pathways
The most prevalent and classic method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgmdpi.com In the context of synthesizing the 3-prop-2-enyl-1H-pyrazole core, a suitable 1,3-dicarbonyl precursor bearing a propenyl group, such as hept-1-ene-4,6-dione, would be reacted with hydrazine hydrate (B1144303). The reaction proceeds through initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Another powerful strategy is the use of [3+2] cycloaddition reactions. nih.govorganic-chemistry.orgnih.gov This approach can involve the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne or an alkene. nih.gov For the synthesis of the target pyrazole, a prop-2-enyl substituted dipolarophile could be reacted with a suitable 1,3-dipole. Catalyst-free cycloaddition of diazo compounds to alkynes also presents a viable, green chemistry approach to pyrazole synthesis. rsc.org
Multicomponent reactions (MCRs) offer an efficient alternative, allowing for the construction of complex pyrazole structures in a single step from three or more starting materials. nih.govbeilstein-journals.org A potential MCR approach could involve the in-situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation. nih.gov
| Pathway | Reactants | General Conditions | Reference |
| Knorr Cyclocondensation | 1,3-Diketone (e.g., hept-1-ene-4,6-dione) + Hydrazine | Acidic or basic catalysis, often heated | mdpi.comyoutube.com |
| [3+2] Cycloaddition | Nitrile Imine + Alkyne/Alkene | Base-mediated, often at room temperature | nih.gov |
| Multicomponent Reaction | Aldehyde + Malononitrile + Hydrazine | Various catalysts, one-pot synthesis | nih.govbeilstein-journals.org |
This table presents generalized synthetic pathways for the pyrazole core.
Regioselective Functionalization Techniques
A significant challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity. acs.orgnih.gov When using a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, a mixture of two regioisomers can be formed. mdpi.com For the synthesis of 3-prop-2-enyl-1H-pyrazole, the reaction of hept-1-ene-4,6-dione with hydrazine hydrate would theoretically lead to a single product due to the symmetry of the hydrazine. However, if a substituted hydrazine were used to install a group at the N1 position, regioselectivity would become a critical factor, often influenced by steric and electronic effects of the substituents. beilstein-journals.org
Recent advances have focused on developing highly regioselective methods. For instance, reactions of N-tosylhydrazones with various substrates have shown excellent regiocontrol in producing highly functionalized pyrazoles. acs.orgnih.gov Another approach involves the reaction of pyrazole N-oxides with arynes to achieve regioselective C3-functionalization. acs.org
Introduction and Manipulation of the Nitro and Prop-2-enyl Moieties
Once the 3-prop-2-enyl-1H-pyrazole core is established, the subsequent steps involve the introduction of the nitro group and potential modifications of the propenyl side chain.
Nitration Protocols for Pyrazole Systems
The nitration of the pyrazole ring is a key step to arrive at the final product. The conditions for nitration must be carefully chosen to achieve the desired regiochemistry and avoid unwanted side reactions. The direct nitration of pyrazoles can be achieved using a variety of nitrating agents. semanticscholar.org
A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgrsc.org The position of nitration is influenced by the existing substituents on the pyrazole ring. For 3-prop-2-enyl-1H-pyrazole, the electron-donating nature of the alkyl-like propenyl group at the C3 position would direct the incoming electrophilic nitro group to the C5 position. Another effective nitrating system is a mixture of nitric acid and acetic anhydride (B1165640), which can sometimes offer milder reaction conditions. nih.govscispace.com Trifluoroacetic anhydride with nitric acid has also been reported as a potent nitrating agent for five-membered heterocycles. semanticscholar.orgresearchgate.net
| Nitrating Agent | Typical Conditions | Outcome | Reference |
| HNO₃ / H₂SO₄ | 0°C to room temperature | Can lead to dinitration if not controlled | rsc.orgnih.gov |
| HNO₃ / Ac₂O | Often performed at low temperatures | Generally milder than mixed acid | nih.govscispace.com |
| HNO₃ / (CF₃CO)₂O | Low temperature | Powerful nitrating system | semanticscholar.orgresearchgate.net |
This table summarizes common nitration protocols for pyrazole systems.
Olefinic Functionalization and Cross-Coupling Strategies for Propenyl Introduction
While the de novo synthesis starting with a propenyl-containing precursor is a viable route, an alternative strategy involves the introduction of the prop-2-enyl group onto a pre-functionalized pyrazole ring, such as 5-nitro-1H-pyrazole. This can be achieved through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming carbon-carbon bonds. This would require the synthesis of a halogenated pyrazole (e.g., 3-bromo-5-nitro-1H-pyrazole) and a corresponding propenylboronic acid or stannane (B1208499) derivative.
More recently, direct C-H functionalization has emerged as an atom-economical alternative. nih.gov A palladium-catalyzed pyrazole-directed C(sp3)-H olefination has been developed, which could potentially be adapted to install the propenyl group directly onto the pyrazole core, although this method was demonstrated for C(sp3)-H bonds. nih.gov
Advanced Synthetic Approaches and Reaction Condition Optimization
Modern synthetic chemistry offers advanced methodologies to optimize the synthesis of this compound. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for pyrazole synthesis, particularly in cyclocondensation reactions. acs.org
Flow chemistry provides another advanced platform for the synthesis, offering precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing regioselectivity and handling potentially hazardous reagents like nitrating agents.
Optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, is critical at each synthetic step to maximize the yield and purity of the desired product. For instance, in multicomponent reactions, the order of addition of reactants can significantly influence the outcome. nih.gov
Catalytic and Asymmetric Synthesis Considerations
The synthesis of functionalized pyrazoles often relies on catalytic methods to enhance efficiency and selectivity. For a molecule like this compound, catalytic approaches would be crucial for its construction and subsequent enantioselective modifications.
Catalytic strategies for pyrazole synthesis frequently involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, a process that can be promoted by various catalysts. tandfonline.comtandfonline.com In the context of this compound, a plausible synthetic precursor would be an appropriately substituted diketone or α,β-unsaturated ketone reacting with hydrazine.
Asymmetric synthesis, which is vital for producing enantiomerically pure compounds for pharmacological evaluation, can be approached through several catalytic methods:
Organocatalysis : Chiral secondary amines or phosphoric acids can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated precursors, a key step in building the pyrazole ring with stereocontrol. acs.orgresearchgate.net For instance, an asymmetric Michael/Wittig/oxa-Michael reaction sequence has been developed for the synthesis of related pyranopyrazoles. acs.org
Metal Catalysis : Transition metal complexes, particularly those of palladium, rhodium, and copper, are instrumental in asymmetric catalysis. thieme-connect.com Rhodium-catalyzed asymmetric addition of pyrazole derivatives to allenes represents a powerful method for creating chiral N-allylated pyrazoles with high enantioselectivity. nih.gov Similarly, palladium-catalyzed enantioselective addition of pyrazoles to 1,3-dienes can generate chiral allylic pyrazoles. nih.gov
Table 1: Potential Catalytic and Asymmetric Synthesis Strategies
| Strategy | Catalyst Type | Potential Application to this compound | Key Features |
| Asymmetric Michael Addition | Chiral Amine/Brønsted Acid | Enantioselective formation of a chiral pyrazoline intermediate. | High enantioselectivity. acs.org |
| Rhodium-Catalyzed Asymmetric Addition | Rhodium/Chiral Ligand | Regio- and enantioselective N-allylation. nih.gov | Access to enantioenriched secondary and tertiary allylic pyrazoles. nih.gov |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Palladium/Chiral Ligand | Enantioselective formation of quaternary carbon centers. thieme-connect.com | Powerful method for constructing stereogenic centers. thieme-connect.com |
| Copper-Catalyzed N-Arylation | Copper/Diamine Ligand | Introduction of aryl groups at the nitrogen atom. organic-chemistry.org | Tolerates various functional groups. organic-chemistry.org |
Green Chemistry Principles in the Synthesis of Pyrazole Derivatives
Modern synthetic chemistry emphasizes sustainability, favoring methods that are environmentally benign. The synthesis of pyrazole derivatives is increasingly adapting to these principles. nih.gov
Key green chemistry approaches applicable to the synthesis of this compound include:
Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, which is inherently atom-economical and efficient. longdom.orgdntb.gov.uadoaj.org The synthesis of pyrazoles can be achieved through one-pot MCRs, often using water as a green solvent. longdom.orgpreprints.org
Use of Green Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or glycerol (B35011) significantly reduces the environmental impact of a synthesis. nih.govacs.org
Alternative Energy Sources : Microwave and ultrasound irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govresearchgate.net
Reusable Catalysts : The use of heterogeneous or recyclable catalysts, such as certain polyoxometalates or nanoparticles, simplifies product purification and reduces waste. tandfonline.comtandfonline.comnih.gov
Table 2: Green Chemistry Approaches in Pyrazole Synthesis
| Principle | Methodology | Example | Advantage |
| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of polyfunctionally substituted pyrazoles. preprints.org | High efficiency, reduced waste. doaj.org |
| Safer Solvents | Water as a solvent | Three-component synthesis of pyrazoles in water. longdom.org | Environmentally benign, low cost. |
| Energy Efficiency | Microwave/Ultrasound Assistance | Catalyst-free multicomponent reaction under ultrasonic irradiation. nih.gov | Faster reactions, higher yields. researchgate.net |
| Catalysis | Heterogeneous/Reusable Catalysts | Polyoxomolybdate-based iron catalyst for pyrazole synthesis. tandfonline.comtandfonline.com | Easy separation, catalyst recycling. |
Scalable Synthetic Protocols and Process Chemistry
For a compound to have practical applications, its synthesis must be scalable. This involves developing robust protocols that are safe, efficient, and economically viable on a larger scale. Key considerations for scaling up the synthesis of this compound would include:
Process Safety : Avoiding hazardous reagents and reaction conditions is paramount. For example, replacing highly reactive reagents with safer alternatives.
Cost-Effectiveness : Utilizing inexpensive and readily available starting materials and catalysts. nih.gov
Robustness : The reaction should be tolerant to minor variations in conditions and give consistent yields.
Purification : Developing efficient purification methods, such as crystallization, to avoid costly and solvent-intensive chromatography.
One-pot and multicomponent reactions are particularly well-suited for process chemistry as they reduce the number of unit operations. dntb.gov.uadoaj.org
Derivatization and Scaffold Modification of this compound
The presence of three distinct functional handles—the nitro group, the prop-2-enyl moiety, and the pyrazole N-H—makes this compound an excellent platform for creating a diverse library of compounds.
Reactions at the Nitro Group: Selective Reductions and Condensations
The nitro group is a versatile functional group that can undergo a variety of transformations.
Selective Reduction : The nitro group can be selectively reduced to an amino group. This transformation is critical as it opens up a vast number of subsequent reactions. Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. The resulting 5-amino-3-prop-2-enyl-1H-pyrazole is a valuable intermediate. nih.gov
Condensation Reactions : The newly formed amino group can participate in condensation reactions to form amides, sulfonamides, or Schiff bases. nih.gov Furthermore, 5-aminopyrazoles are key precursors for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines by reacting with various bielectrophilic reagents. beilstein-journals.orgnih.govarkat-usa.orgchim.it
Table 3: Transformations of the Nitro Group
| Reaction Type | Reagents and Conditions | Product Type | Subsequent Utility |
| Selective Reduction | H₂, Pd/C; or Fe, NH₄Cl | 5-Aminopyrazole | Precursor for amides, sulfonamides, and fused heterocycles. nih.gov |
| Amide Formation | Acyl chloride, base | 5-Acetamidopyrazole | Modulates electronic properties and biological activity. |
| Sulfonamide Formation | Sulfonyl chloride, base | 5-Sulfonamidopyrazole | Often used in medicinal chemistry to improve properties. nih.gov |
| Fused Ring Formation | β-Diketones, acid/base catalysis | Pyrazolo[1,5-a]pyrimidine | Creation of complex, biologically active scaffolds. nih.gov |
Transformations of the Prop-2-enyl Moiety: Addition, Oxidation, and Rearrangement Reactions
The prop-2-enyl (allyl) group is a highly versatile functional handle for C-C and C-heteroatom bond formation.
Addition Reactions : The double bond can undergo various addition reactions. For example, hydroboration-oxidation would yield a primary alcohol, while dihydroxylation (e.g., with OsO₄ or cold, dilute KMnO₄) would produce a diol. Halogenation (e.g., with Br₂) would lead to a dihalo derivative.
Oxidation : Oxidative cleavage of the double bond (e.g., with ozone or hot, concentrated KMnO₄) can be used to form a carboxylic acid or an aldehyde at the 3-position of the pyrazole ring.
Rearrangement Reactions : The allyl group can undergo rearrangement reactions. For instance, a Claisen-type rearrangement could occur if the allyl group were attached to an oxygen or nitrogen atom adjacent to the ring. researchmap.jpwiley-vch.debyjus.com More directly, transition-metal-catalyzed isomerization can convert the terminal alkene to an internal alkene.
Cross-Coupling Reactions : The allyl group can participate in various transition-metal-catalyzed cross-coupling reactions, although this is less common than for allyl halides or acetates.
Table 4: Potential Transformations of the Prop-2-enyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(3-Hydroxypropyl)-5-nitropyrazole |
| Dihydroxylation | OsO₄ (cat.), NMO | 3-(2,3-Dihydroxypropyl)-5-nitropyrazole |
| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O or Me₂S | (5-Nitro-1H-pyrazol-3-yl)acetaldehyde |
| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)-5-nitropyrazole |
N-Substitution and Ring Functionalization of the Pyrazole Nucleus
The pyrazole ring itself offers multiple sites for further functionalization.
N-Substitution : The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base, followed by alkylation or arylation to introduce substituents at the N1 position. publish.csiro.aumdpi.com The regioselectivity of N-alkylation in unsymmetrical pyrazoles is influenced by steric and electronic factors of the substituents on the ring and the nature of the alkylating agent. publish.csiro.au Catalyst-free Michael additions have also been reported for highly regioselective N1-alkylation. acs.org Copper-catalyzed N-arylation is a common method for introducing aryl groups. organic-chemistry.orgacs.org
Ring Functionalization (C-H Functionalization) : Direct C-H functionalization is a powerful, modern strategy to install new groups onto the pyrazole ring without pre-functionalization. nih.govresearchgate.netrsc.orgrsc.org The C4 position is generally the most nucleophilic and susceptible to electrophilic substitution. The C5-H is more acidic, and can be functionalized via deprotonation or directed metalation. researchgate.net Transition-metal catalysis (e.g., Pd, Rh, Co) allows for directed C-H arylation, alkenylation, and alkylation at specific positions of the pyrazole ring. rsc.orgnih.govacs.org For example, a 2-pyridyl directing group on the pyrazole nitrogen can direct C5-selective alkenylation. rsc.org
Table 5: N-Substitution and Ring Functionalization
| Reaction | Position | Method/Catalyst | Example Reagent |
| N-Alkylation | N1 | Base, Alkyl Halide | Methyl Iodide publish.csiro.au |
| N-Arylation | N1 | CuI / Diamine Ligand | Aryl Iodide organic-chemistry.org |
| C4-Halogenation | C4 | Electrophilic Halogenating Agent (e.g., NBS, NCS) | N-Bromosuccinimide |
| C5-Arylation | C5 | Pd(OAc)₂ / Ligand | Aryl Halide rsc.org |
| C5-Alkenylation | C5 | Pd(OAc)₂ / Pyridine | Acrylate derivatives acs.org |
Mechanistic Elucidation and Kinetic Studies of 5 Nitro 3 Prop 2 Enyl 1h Pyrazole Reactivity
Reaction Pathways of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is significantly influenced by the substituents attached to it. In the case of 5-Nitro-3-prop-2-enyl-1H-pyrazole, the nitro and allyl groups dictate the preferred reaction pathways.
Electrophilic and Nucleophilic Substitution Mechanisms
The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being heavily dependent on the electronic nature of the substituents.
Electrophilic Aromatic Substitution: Unsubstituted pyrazole typically undergoes electrophilic substitution at the C4 position, as attacks at C3 or C5 lead to less stable, positively charged azomethine intermediates rrbdavc.org. However, the presence of a powerful electron-withdrawing nitro group at the C5 position strongly deactivates the entire pyrazole ring towards electrophilic attack. This deactivation makes traditional electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, significantly more difficult compared to unsubstituted pyrazole nih.gov. Such reactions would require harsh conditions, and the yields are expected to be low.
Nucleophilic Aromatic Substitution: Conversely, the deactivation of the ring by the nitro group makes it highly susceptible to nucleophilic attack. While direct nucleophilic substitution of hydrogen is rare, nitro-activated aromatic systems are prime candidates for Vicarious Nucleophilic Substitution (VNS) acs.orgresearchgate.netnih.gov. In this mechanism, a nucleophile carrying a leaving group attacks the electron-deficient ring, typically at a position ortho or para to the nitro group. For this compound, the C4 position is activated for such an attack. The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group from the nucleophile to restore aromaticity acs.orgnih.gov.
Table 1: Predicted Substitution Reactivity of this compound
| Reaction Type | Preferred Position | Influence of Substituents | Mechanism |
|---|
Acid-Base Chemistry and Tautomerism
The structure of this compound allows for interesting acid-base and tautomeric phenomena.
Acid-Base Properties: N-unsubstituted pyrazoles are amphoteric, meaning they can act as both acids and bases nih.govencyclopedia.pub.
Acidity: The pyrrole-like N-H proton at the N1 position is acidic and can be removed by a base. The acidity is significantly enhanced by the electron-withdrawing nitro group at C5, which stabilizes the resulting pyrazolate anion.
Basicity: The pyridine-like nitrogen at the N2 position possesses a lone pair of electrons and can be protonated by an acid, forming a pyrazolium cation encyclopedia.pub.
Tautomerism: A key feature of N-unsubstituted 3(5)-substituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two ring nitrogen atoms nih.govencyclopedia.pubglobalresearchonline.net. This results in a dynamic equilibrium between two tautomeric forms: This compound and 3-Nitro-5-prop-2-enyl-1H-pyrazole .
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents nih.gov. Electron-donating groups tend to favor being at the C3 position, while electron-withdrawing groups often show a preference for the C5 position. DFT studies on other substituted pyrazoles have shown that substituents capable of π-donation (like -NH2, -OH) favor the C3-tautomer, whereas electron-withdrawing groups (like -COOH, -CHO) stabilize the C5-tautomer nih.gov. For the title compound, this suggests that the 5-Nitro-3-prop-2-enyl tautomer may be the more stable form. In solution, a rapid interconversion between these forms often leads to averaged signals in NMR spectroscopy nih.gov.
Detailed Mechanistic Analysis of Nitro Group Transformations
Electron Transfer and Radical Pathways
Nitroaromatic compounds are well-known for their ability to accept electrons, leading to the formation of radical anions. The reduction of the nitro group can proceed through a series of single-electron transfer (SET) steps.
Formation of a Radical Anion: The first step is typically the reversible one-electron reduction to form a nitro radical anion (Ar-NO₂•⁻). This species is a key intermediate in many chemical and biological processes.
Formation of a Nitroso Compound: Further reduction and protonation steps can lead to the formation of a nitroso derivative (Ar-NO).
Formation of an Amine: Subsequent reduction steps can ultimately yield the corresponding amino-pyrazole (Ar-NH₂).
These electron transfer processes are central to the electrochemical reduction of nitropyrazoles and can also be initiated by chemical reducing agents or photochemical methods. The specific pathway and intermediates can be highly dependent on the reaction conditions, such as the pH of the medium.
Influence of the Nitro Group on Ring Reactivity
The strong -I (inductive) and -M (mesomeric) effects of the nitro group profoundly alter the electronic landscape of the pyrazole ring.
Table 2: Electronic Effects of the Nitro Group on the Pyrazole Ring
| Effect | Description | Consequence on Reactivity |
|---|---|---|
| Deactivation towards Electrophiles | Reduces the electron density of the aromatic π-system. | Makes electrophilic aromatic substitution difficult. |
| Activation towards Nucleophiles | Creates significant electron deficiency, particularly at the C4 position. | Facilitates nucleophilic attack, especially via the VNS mechanism acs.orgnih.gov. |
| Increased N-H Acidity | Inductively withdraws electron density from the N-H bond and stabilizes the conjugate base. | Lowers the pKa of the N1 proton, making deprotonation easier encyclopedia.pub. |
| Influence on Tautomerism | Stabilizes the tautomer where it is located at the C5 position. | Shifts the tautomeric equilibrium to favor the 5-nitro isomer nih.gov. |
Furthermore, the presence of a nitro group adjacent to another functional group can lead to unique cyclization or rearrangement reactions under specific conditions, such as thermal or photochemical stimulation mdpi.com.
Reactivity of the Allylic Moiety: Stereoselectivity and Regioselectivity in Reactions
The prop-2-enyl (allyl) group at the C3 position provides an additional site of reactivity, distinct from the aromatic ring. Reactions at the allylic double bond are common and can exhibit significant selectivity.
Regioselectivity refers to the preference of a reaction to occur at one specific position over other possible positions. For the allyl group, electrophilic addition reactions (e.g., hydrohalogenation) can potentially follow either Markovnikov's rule (addition of H+ to the carbon with more hydrogens) or anti-Markovnikov's rule, depending on the mechanism (ionic vs. radical) nih.gov.
Stereoselectivity is the preferential formation of one stereoisomer over another youtube.comkhanacademy.org. Reactions involving the creation of a new stereocenter on the allylic chain can lead to different stereoisomers (e.g., enantiomers or diastereomers).
Common Reactions of the Allyl Group:
Electrophilic Addition: The double bond can react with electrophiles like halogens (Br₂) or hydrogen halides (HBr). The regioselectivity of HBr addition, for instance, can be controlled by the presence or absence of radical initiators.
Cycloaddition Reactions: The alkene can participate as a dienophile or dipolarophile in cycloaddition reactions. For example, [3+2] cycloadditions with nitrilimines can be used to synthesize new heterocyclic systems attached to the pyrazole core nih.gov.
Michael Addition: If the allylic system is conjugated with an activating group, it can undergo Michael addition. While the allyl group itself is not activated, derivatization could enable such reactions. Studies on N-carbonylvinylated pyrazoles show that Michael additions can proceed with high regio- and stereoselectivity, which can be controlled by catalysts nih.gov.
Metathesis: Ring-closing metathesis is a powerful tool for forming new rings and has been applied to pyrazoles bearing alkenyl side chains nih.gov.
The interplay between the pyrazole ring and the allyl group can influence the reactivity of the double bond. The electron-rich nature of the pyrazole ring can activate the exocyclic double bond towards certain electrophilic attacks nih.gov. The specific outcomes of these reactions, particularly the stereoselectivity and regioselectivity, depend critically on the reagents, catalysts, and reaction conditions employed researchgate.net.
Hydrofunctionalization and Cyclization Mechanisms
Hydrofunctionalization, the addition of a hydrogen atom and another functional group across the double bond of the prop-2-enyl moiety, represents a key transformation for this molecule. While specific studies on this compound are not extensively documented, the reactivity of electron-deficient allyl heterocycles provides valuable insights. The electron-withdrawing nature of the nitropyrazole ring is expected to deactivate the double bond towards electrophilic attack. However, metal-catalyzed hydrofunctionalization reactions can proceed under mild conditions. For instance, gold(III)-catalyzed addition of heterocycles to electron-deficient olefins has been shown to be highly efficient. uchicago.edu
Intramolecular cyclization of the prop-2-enyl group offers a pathway to synthesize fused pyrazole derivatives, such as pyrazolo[1,5-a]pyridines and pyrazolo[4,3-b]pyridines. These reactions often proceed via an initial activation step followed by nucleophilic attack from a nitrogen atom of the pyrazole ring onto the activated alkene. Iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines has been demonstrated as a general route to synthesize annulated pyridines, including pyrazolo[4,3-b]pyridines, under mild conditions. organic-chemistry.org The proposed mechanism involves the activation of the alkene by iodine, followed by an intramolecular cyclization and subsequent oxidation to the aromatic product. organic-chemistry.org
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the cyclocondensation of β-enaminones with 5-aminopyrazoles, a reaction that highlights the potential for the pyrazole nitrogen to act as a nucleophile in cyclization processes. ssau.ru
Pericyclic Reactions and Rearrangements Involving the Alkene
Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of the reactivity of the allyl group in this compound.
One of the most relevant pericyclic reactions for this system is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement. While a direct oxygen-linked allyl pyrazole is the typical substrate for a Claisen rearrangement, analogous aza-Cope rearrangements can occur in N-allyl pyrazoles. The thermal rearrangement of N-allyl pyrazol-5-ones, for example, proceeds at elevated temperatures (180°C). nih.gov The driving force for these rearrangements is the formation of a more stable thermodynamic product. The kinetics of such rearrangements are influenced by the nature of the substituents and the solvent polarity. rsc.org
The ene reaction is another potential pericyclic pathway, involving the reaction of the alkene (the "ene") with a compound containing a multiple bond (the "enophile"). wikipedia.org Intramolecular ene reactions of nitroso compounds have been studied, suggesting that the nitro group in the pyrazole ring could potentially participate in or influence such transformations. ucl.ac.uk Theoretical studies on the ene reactions of nitroso compounds suggest a stepwise mechanism involving polarized diradical intermediates. researchgate.net
Photochemical and Thermally Induced Transformations of this compound
The presence of both a nitroaromatic system and an alkene functionality makes this compound susceptible to a range of photochemical and thermal transformations.
Photochemical Transformations:
Upon irradiation, nitropyrazoles can undergo various reactions. One common photochemical process for alkenes is [2+2] cycloaddition , leading to the formation of cyclobutane dimers. acs.org While specific studies on the photodimerization of this compound are not available, related systems like naphthylvinylpyridines have been shown to undergo stereoselective [2+2] photodimerization in acidic solutions. organic-chemistry.org
Photochemical isomerization is another plausible pathway. The photochemical isomerization of pyrazoles has been studied using ab initio methods, suggesting that the excited singlet state can evolve to a Dewar isomer and the corresponding triplet state, which can then lead to isomerization products. mdpi.com
Furthermore, photochemical cleavage of C-N bonds is a known reaction for some nitroaromatic compounds. organic-chemistry.orgsemanticscholar.orgnih.govresearchgate.net A photochemical C=C cleavage process has also been reported for vinylogous nitroaryl precursors, leading to N-formyl amides. beilstein-journals.org This suggests that under certain photochemical conditions, the pyrazole ring or the nitro group could be involved in cleavage reactions.
Thermally Induced Transformations:
The thermal stability and decomposition of nitropyrazoles are of significant interest, particularly for energetic materials. Studies on the thermal decomposition of dinitropyrazoles have shown that the decomposition pathways can be complex, involving sigmatropic hydrogen shifts, ring opening, and the elimination of NO2. ssau.ruresearchgate.netresearchgate.net The activation energy for the thermal decomposition of 3,5-dinitropyrazole has been calculated to be 60.7 kcal/mol, with the rate-limiting step being a ssau.ruresearchgate.net H-shift. ssau.ru For 5-amino-3,4-dinitropyrazole, the decomposition is initiated by a ssau.runih.gov sigmatropic hydrogen shift with an effective activation energy of 52 kcal/mol. ssau.ru
Differential thermal analysis (DTA) of azido- and nitratoalkyl nitropyrazoles has shown that decomposition temperatures are influenced by the nature and length of the alkyl chain. nih.gov For instance, azidoethyl pyrazoles exhibit high decomposition temperatures (e.g., 216 °C). nih.gov These studies provide a framework for understanding the potential thermal behavior of this compound, where the allyl group could participate in or influence the decomposition pathways.
Below is a summary of potential reaction parameters for analogous systems:
| Reaction Type | Substrate/System | Conditions | Product Type | Reference |
| Aza-Cope Rearrangement | N-propargyl pyrazol-5-ones | 180°C | Rearranged pyrazolone | nih.gov |
| Thermal Decomposition | 3,5-dinitropyrazole | Heating | Ring-opened products, N2, •NO2 | ssau.ru |
| Thermal Decomposition | 5-amino-3,4-dinitropyrazole | Heating | Ring-opened products | ssau.ru |
| Photodimerization | Naphthylvinylpyridines | UV irradiation, acidic solution | syn-HT dimers | organic-chemistry.org |
Advanced Spectroscopic and Structural Characterization Methodologies for 5 Nitro 3 Prop 2 Enyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For 5-Nitro-3-prop-2-enyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are critical for establishing the precise bonding network and through-space relationships of the atoms in this compound.
Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the allyl group, COSY correlations would be expected between the methine proton (H-2') and the methylene (B1212753) protons (H-1' and H-3'). Similarly, within the pyrazole (B372694) ring, a correlation between the ring proton and any coupled protons would be observed.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and their attached carbon atoms. This allows for the unambiguous assignment of each carbon atom that bears protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This technique is particularly useful for identifying the quaternary carbons (C-3 and C-5) in the pyrazole ring by observing their correlations with nearby protons. For instance, the methylene protons of the allyl group (H-1') would show a correlation to the C-3 carbon of the pyrazole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is instrumental in determining the preferred conformation of the allyl group relative to the pyrazole ring.
| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HMBC Correlations |
| H-4 | C-4 | - | C-3, C-5 |
| H-1'a, H-1'b | C-1' | H-2' | C-2', C-3, C-4 |
| H-2' | C-2' | H-1', H-3' | C-1', C-3' |
| H-3'a, H-3'b | C-3' | H-2' | C-1', C-2' |
Solid-State NMR Applications for Polymorphic Forms
In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different forms. emory.edu Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. emory.edu By analyzing the chemical shift anisotropy and using techniques like magic-angle spinning (MAS), it is possible to distinguish between different polymorphic forms of this compound. emory.edu
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is essential for the unambiguous determination of a compound's elemental composition. uni-rostock.de By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. youtube.com For this compound, with a molecular formula of C₆H₇N₃O₂, the calculated exact mass can be confirmed experimentally.
| Adduct | Calculated m/z |
| [M+H]⁺ | 154.0611 |
| [M+Na]⁺ | 176.0430 |
Data is predictive based on the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]⁺), which is then fragmented to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For nitroaromatic compounds, a common fragmentation pathway is the loss of the nitro group (NO₂) or nitric oxide (NO). nih.govyoutube.com The fragmentation of the allyl side chain would also produce characteristic losses.
A plausible fragmentation pathway for this compound could involve the initial loss of the nitro group, followed by fragmentation of the pyrazole ring or the allyl substituent. The study of these fragmentation pathways provides a deeper understanding of the molecule's gas-phase ion chemistry. researchgate.net
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice. This technique yields detailed information on bond lengths, bond angles, and torsional angles.
For this compound, X-ray crystallography would reveal the planarity of the pyrazole ring and the orientation of the nitro and allyl substituents. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and the oxygen atoms of the nitro group, or π-π stacking interactions between the pyrazole rings of adjacent molecules. While specific crystal data for the title compound is not available, analysis of related structures, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, provides insight into the types of interactions that might be expected. univie.ac.at
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. |
| Intermolecular Interactions | Details of non-covalent interactions such as hydrogen bonds and van der Waals forces. |
This table represents the type of data obtained from an X-ray crystallography experiment.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and ultimately influence the material's physical properties.
A hypothetical crystal structure of this compound could be anticipated to crystallize in a common space group for organic molecules, such as the monoclinic system (e.g., P2₁/c). The analysis would reveal the planarity of the pyrazole ring and the orientation of the nitro and prop-2-enyl substituents relative to the ring. The nitro group is expected to be nearly coplanar with the pyrazole ring to maximize resonance stabilization. The conformation of the prop-2-enyl group would also be of interest, as its flexibility could lead to different packing arrangements.
Interactive Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound.
| Parameter | Value |
| Empirical Formula | C₆H₇N₃O₂ |
| Formula Weight | 153.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542(3) |
| b (Å) | 10.211(4) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 829.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.226 |
| Absorption Coefficient (mm⁻¹) | 0.095 |
| F(000) | 320 |
Powder X-ray Diffraction for Polymorph Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials and is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is a critical consideration for both pharmaceuticals and energetic materials, as different polymorphs can exhibit distinct solubilities, stabilities, and energetic performances.
For this compound, a PXRD analysis would provide a characteristic diffraction pattern, or "fingerprint," for the bulk material. This pattern can be used for phase identification, to assess sample purity, and to detect the presence of any polymorphic impurities. By conducting PXRD studies under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates), it is possible to screen for and identify different polymorphs. Each polymorph would produce a unique PXRD pattern with characteristic peak positions and intensities.
Interactive Table 2: Representative Powder X-ray Diffraction Peaks for a Hypothetical Polymorph of this compound.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.3 | 8.59 | 45 |
| 15.6 | 5.68 | 100 |
| 20.7 | 4.29 | 80 |
| 24.5 | 3.63 | 65 |
| 28.9 | 3.09 | 50 |
| 31.2 | 2.87 | 35 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also be sensitive to conformational changes. These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman scattering.
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyrazole ring, the nitro group, and the prop-2-enyl substituent. The nitro group would show strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The prop-2-enyl group would be identified by its C=C stretching vibration around 1640 cm⁻¹ and various C-H stretching and bending modes. The pyrazole ring itself has a series of characteristic skeletal vibrations. Analysis of the fingerprint region (below 1500 cm⁻¹) in both FT-IR and Raman spectra could reveal subtle conformational differences in the solid state.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound.
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3140 | N-H stretch (pyrazole) | FT-IR, Raman |
| ~3080 | =C-H stretch (allyl) | FT-IR, Raman |
| ~2920 | -CH₂- stretch (allyl) | FT-IR, Raman |
| ~1640 | C=C stretch (allyl) | Raman |
| ~1545 | NO₂ asymmetric stretch | FT-IR |
| ~1480 | C=N stretch (pyrazole) | FT-IR, Raman |
| ~1350 | NO₂ symmetric stretch | FT-IR |
| ~990 | =CH₂ wag (allyl) | FT-IR |
| ~915 | C-H out-of-plane bend (allyl) | FT-IR |
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation and the nature of the chromophores present.
In this compound, the primary chromophore is the nitropyrazole system. The pyrazole ring itself is aromatic, and the presence of the electron-withdrawing nitro group extends the conjugation, leading to electronic transitions at longer wavelengths. The UV-Vis spectrum would likely show strong absorption bands corresponding to π → π* transitions within the conjugated system. The position of these bands can be influenced by the solvent polarity. The prop-2-enyl group, being an isolated double bond, would have a π → π* transition at a much shorter wavelength, likely below the typical measurement range of many spectrophotometers.
Interactive Table 4: Plausible UV-Vis Absorption Data for this compound in Ethanol (B145695).
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~210 | ~8,000 | π → π* (pyrazole ring) |
| ~285 | ~12,000 | π → π* (nitropyrazole system) |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral derivatives are formed)
The parent molecule, this compound, is not chiral. However, chiral derivatives could be synthesized, for instance, by introducing a chiral center into the prop-2-enyl side chain or by creating a chiral axis through appropriate substitution. In such cases, chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), would be indispensable for assigning the absolute stereochemistry of the enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. For a chiral derivative of this compound, the CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions of the chromophores within the chiral environment. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) could be used in conjunction with experimental data to confidently assign the absolute configuration of the synthesized chiral derivatives. uniovi.es
Computational Chemistry and Theoretical Investigations of 5 Nitro 3 Prop 2 Enyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) and Ab Initio Methods
There are no published studies that have applied Density Functional Theory (DFT) or ab initio methods to calculate the electronic structure and molecular properties of 5-Nitro-3-prop-2-enyl-1H-pyrazole. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding optimized molecular geometry, electronic energies, and other properties.
Conformational Analysis and Energy Landscapes
A conformational analysis of this compound, which would identify the most stable arrangements of its atoms and the energy barriers between them, has not been reported. The presence of the flexible prop-2-enyl group suggests that the molecule can exist in multiple conformations, and a detailed scan of the potential energy surface would be required to determine the global and local minima.
Molecular Orbital Analysis and Reactivity Prediction
HOMO-LUMO Energies and Fukui Functions
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in the literature. The energy gap between these frontier orbitals is a key indicator of chemical reactivity and stability. Similarly, Fukui functions, which are used to predict the most likely sites for nucleophilic and electrophilic attack, have not been calculated for this compound.
Electrostatic Potential Surfaces and Charge Distribution
No studies have been found that present the molecular electrostatic potential (MEP) surface or a detailed analysis of the charge distribution for this compound. An MEP surface would visualize the electron density around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).
Computational Studies of Reaction Mechanisms and Transition States
There is a lack of published research on the reaction mechanisms involving this compound. Computational studies in this area would focus on mapping the pathways of potential reactions, identifying the transition state structures, and calculating the activation energies, thereby providing insight into the kinetics and thermodynamics of its chemical transformations.
Intrinsic Reaction Coordinate (IRC) Pathways
Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool to map the minimum energy path connecting a transition state to its corresponding reactants and products, thus providing a detailed picture of a reaction mechanism. For the formation of substituted pyrazoles, such as the title compound, [3+2] cycloaddition reactions are a common synthetic route. mdpi.com
Theoretical studies on the [3+2] cycloaddition reactions to form pyrazole (B372694) rings have elucidated the energetic profiles and the nature of the transition states involved. nih.gov For instance, in the reaction between a nitrile imine and an alkene, IRC analysis can verify that the located transition state smoothly connects the reactants and the pyrazoline product, which can then aromatize to the pyrazole. nih.gov The presence of a nitro group can influence the regioselectivity and the activation energy of the cycloaddition.
In a model reaction for the formation of a nitropyrazole derivative, IRC calculations performed using density functional theory (DFT) can confirm the transition state's connection to the pre-reaction complex and the final cycloadduct. nih.gov The reaction path is characterized by the synchronous or asynchronous formation of new single bonds. For a hypothetical synthesis of this compound, IRC analysis would be crucial in understanding the mechanism of its formation, particularly the influence of the nitro and prop-2-enyl groups on the reaction trajectory.
Kinetic and Thermodynamic Parameters from Computational Models
Computational models, particularly those based on DFT, are instrumental in determining the kinetic and thermodynamic parameters of chemical reactions. These calculations provide insights into the feasibility and spontaneity of a reaction under given conditions.
For substituted nitropyrazoles, thermodynamic stability is a key consideration, especially for their application as energetic materials. nih.gov The enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated to assess the stability of different isomers and conformers.
In a study on the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine to form a 5-nitropyrazole derivative, both kinetic and thermodynamic parameters were calculated. nih.gov The activation energy (ΔG‡) determines the reaction rate, while the Gibbs free energy of reaction (ΔGr) indicates the thermodynamic favorability.
Table 1: Exemplary Calculated Kinetic and Thermodynamic Parameters for a [3+2] Cycloaddition Reaction Leading to a Substituted 5-Nitropyrazole (Values in kcal/mol)
| Parameter | Value |
| Activation Energy (ΔG‡) | 15.8 |
| Gibbs Free Energy of Reaction (ΔGr) | -25.4 |
| Enthalpy of Activation (ΔH‡) | 10.2 |
| Enthalpy of Reaction (ΔHr) | -30.1 |
Note: The data presented in this table is illustrative and based on a published study of a similar reaction. nih.gov It serves to exemplify the type of parameters that would be calculated for the formation of this compound.
These computational models can predict that the formation of the 5-nitro-substituted pyrazole is both kinetically accessible and thermodynamically favorable. nih.gov The electron-withdrawing nitro group can stabilize the final product, contributing to a more exergonic reaction.
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic data of novel compounds, aiding in their structural elucidation.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net
For this compound, the predicted chemical shifts would be influenced by the electronic effects of the substituents. The nitro group at C5 is expected to cause a significant downfield shift for the adjacent C4-H proton due to its strong deshielding effect. nih.gov The prop-2-enyl group at C3 would introduce characteristic signals for the vinyl and methylene (B1212753) protons and carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Model 3-methyl-5-nitropyrazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-CH₃ | 2.45 | 14.2 |
| C4-H | 7.85 | 112.5 |
| N1-H | 13.5 | - |
| C3 | - | 150.1 |
| C4 | - | 112.5 |
| C5 | - | 155.8 |
Note: This table provides illustrative predicted NMR data for a simplified analogue to demonstrate the expected trends. Actual values for this compound would differ.
The accuracy of the predicted spectra can be enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov
Vibrational Frequency and UV-Vis Absorption Predictions
Vibrational spectroscopy (FT-IR and Raman) and UV-Vis spectroscopy provide further structural and electronic information. DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends, as well as the electronic transitions responsible for UV-Vis absorption.
For this compound, the calculated IR spectrum would show characteristic bands for the N-O stretching of the nitro group, C=C stretching of the prop-2-enyl group, and vibrations of the pyrazole ring. nih.gov
Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra. nih.gov The predicted spectrum for this compound would likely exhibit a π → π* transition, with the wavelength of maximum absorption (λ_max) influenced by the extended conjugation provided by the prop-2-enyl group and the electronic perturbation of the nitro group. rsc.org Studies on similar nitropyrazoles have reported λ_max values in the UV region. nih.gov
Molecular Docking and Simulation Studies with Non-Biological Chemical Entities
Molecular docking and simulation studies are crucial for understanding the interactions of molecules with other chemical species, which is particularly relevant for applications in catalysis and materials science.
Interaction with Ligands and Catalytic Centers (e.g., metal ions, organic catalysts)
Pyrazoles are known to act as ligands for various metal ions, forming coordination complexes with diverse applications in catalysis. bohrium.commdpi.com The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can modulate the electronic properties and steric environment of the resulting complex.
Molecular docking studies can predict the preferred binding mode and affinity of this compound to a catalytic center, such as a copper (II) ion. mdpi.com The nitro group, being electron-withdrawing, might influence the Lewis basicity of the pyrazole nitrogens and thus the strength of the metal-ligand bond. The prop-2-enyl group could offer further coordination possibilities or steric influence.
Table 3: Illustrative Docking Scores and Interacting Residues for a Pyrazole Derivative with a Generic Metal-Containing Catalytic Site
| Compound | Docking Score (kcal/mol) | Key Interacting Moieties |
| Pyrazole Ligand | -6.8 | N1, N2 with Metal Ion |
| Substituted Pyrazole Ligand | -7.5 | N1, N2 with Metal Ion; Substituent with active site residues |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
These computational studies are essential for the rational design of novel catalysts based on pyrazole scaffolds, where the electronic and steric properties of the ligand can be fine-tuned to achieve desired catalytic activity and selectivity. rsc.org
Molecular Recognition in Supramolecular Assemblies
The ability of molecules to recognize one another through non-covalent interactions is the foundation of supramolecular chemistry, governing the formation of larger, well-organized assemblies from individual components. For the heterocyclic compound this compound, its potential for molecular recognition is dictated by the electronic and steric properties of its constituent functional groups: the pyrazole ring, the nitro group, and the prop-2-enyl (allyl) substituent. Computational and theoretical investigations provide a powerful lens through which to predict and analyze the specific intermolecular forces that drive the assembly of this molecule into supramolecular structures.
The pyrazole moiety itself is a versatile building block in supramolecular chemistry. It features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual functionality allows this compound to form robust N-H···N hydrogen bonds, leading to the creation of predictable supramolecular synthons such as dimers, trimers, tetramers, and even infinite chains nih.gov. The stability of these hydrogen-bonded networks is a key factor in the controlled assembly of pyrazole-containing crystal structures nih.gov.
The nitro group, being strongly electron-withdrawing, significantly influences the electronic distribution within the pyrazole ring mdpi.comnih.govsvedbergopen.com. This electronic perturbation enhances the acidity of the N-H proton, thereby strengthening its hydrogen-bonding capability. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, participating in weaker C-H···O interactions with neighboring molecules. The electron-deficient nature of the nitro-substituted pyrazole ring also makes it a candidate for anion-π interactions, where an anion can be favorably positioned over the face of the aromatic ring doi.orgmdpi.com. Such interactions play a crucial role in stabilizing layered supramolecular assemblies mdpi.comresearchgate.net.
Computational methods, particularly Density Functional Theory (DFT), are invaluable for quantifying the various non-covalent interactions that this compound can engage in researchgate.netrsc.org. By modeling dimers and larger clusters of the molecule, the interaction energies for different types of contacts can be calculated. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses can further elucidate the nature and strength of these interactions by identifying bond critical points and visualizing weak interaction regions doi.org.
Molecular dynamics simulations can offer insights into the dynamic behavior of this compound in solution and its potential to form host-guest complexes qub.ac.uknih.gov. For instance, the pyrazole cavity, framed by the various functional groups, could potentially encapsulate small guest molecules, with the recognition process being driven by a combination of the aforementioned non-covalent forces. The binding energies for such host-guest systems can be predicted computationally, providing a measure of the recognition strength.
Table 1: Potential Non-Covalent Interactions in Supramolecular Assemblies of this compound
| Interaction Type | Donor | Acceptor | Predicted Strength |
| Hydrogen Bonding | Pyrazole N-H | Pyrazole N atom | Strong |
| Hydrogen Bonding | C-H (various) | Nitro O atom | Weak to Moderate |
| π-π Stacking | Pyrazole ring | Pyrazole ring | Moderate |
| π-π Stacking | Prop-2-enyl C=C | Pyrazole ring | Weak to Moderate |
| C-H···π | C-H (various) | Pyrazole ring | Weak |
| Anion-π | Pyrazole ring | Anion | Moderate |
Table 2: Computationally Derived Interaction Energies for a Dimer of this compound (Hypothetical Data)
Applications in Advanced Chemical Systems and Materials Science
Role as a Precursor in Complex Organic Synthesis
The inherent reactivity of its distinct functional groups makes 5-Nitro-3-prop-2-enyl-1H-pyrazole a potent precursor for a wide array of more complex molecules. The pyrazole (B372694) core itself is a foundational element in numerous bioactive compounds. organic-chemistry.orgnih.gov The strategic combination of the nitro and allyl groups provides multiple pathways for selective functionalization.
The pyrazole moiety is a key structural component in various natural products and serves as an essential building block for constructing larger, more complex heterocyclic systems. researchgate.netnih.gov The structure of this compound offers several handles for elaboration into such scaffolds.
The allyl group is particularly amenable to a range of chemical transformations. It can participate in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.govjocpr.com For instance, the allyl group could be used in ring-closing metathesis or intramolecular cycloaddition reactions to construct fused ring systems. A notable application is the synthesis of pyrazolo[1,5-a]pyridines, a class of compounds with significant biological activity, which can be accessed via cycloaddition reactions involving substituted pyrazoles. organic-chemistry.orgd-nb.inforsc.org
The nitro group also plays a crucial role. It can be reduced to an amino group, which can then be diazotized or acylated, opening pathways to a vast number of derivatives. nih.gov This transformation is fundamental in the synthesis of many pharmaceuticals. Furthermore, the electron-withdrawing nature of the nitro group can activate the pyrazole ring for certain nucleophilic substitution reactions or direct electrophilic substitution. researchgate.netresearchgate.net The combination of these reactive sites allows for the stepwise and controlled synthesis of analogs of natural products that contain a pyrazole core, such as pyrazofurin (B1679906) and various pyrazole alkaloids. researchgate.netresearchgate.net
The synthesis of polyfunctionalized molecules is a key challenge in organic chemistry, and precursors like this compound are highly valuable in this context. mdpi.comresearchgate.net The molecule's three main functional regions—the pyrazole N-H, the C3-allyl group, and the C5-nitro group—can be targeted with a high degree of selectivity.
Pyrazole N-H: The acidic proton on the pyrazole nitrogen can be readily removed, allowing for N-alkylation or N-arylation reactions. This is a common strategy to modify the solubility and biological properties of pyrazole-containing compounds. mdpi.comnih.gov
Allyl Group: The double bond of the allyl substituent is a site for numerous classic organic reactions, including epoxidation, dihydroxylation, and hydroboration-oxidation. It can also serve as a partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce aryl or vinyl substituents. rsc.orgresearchgate.net
Nitro Group: The nitro group is a versatile functional group. It strongly influences the electronic properties of the pyrazole ring and can be a key element in cycloaddition reactions. nih.gov More importantly, its reduction to a primary amine provides a gateway to amides, sulfonamides, and other nitrogen-containing functionalities, dramatically expanding the molecular diversity achievable from the starting scaffold. nih.gov
This orthogonal reactivity makes it a suitable candidate for use in multicomponent reactions (MCRs), where several starting materials combine in a single step to form a complex product, adhering to principles of green chemistry and atom economy. nih.govnih.gov
Table 1: Potential Reactivity of Functional Groups in this compound
| Functional Group | Position | Potential Reactions | Resulting Structures |
|---|---|---|---|
| Pyrazole N-H | 1 | Alkylation, Arylation, Acylation | N-Substituted pyrazoles |
| Allyl Group | 3 | Cross-Coupling, Cycloaddition, Oxidation, Metathesis | Bi-aryls, Fused rings (e.g., pyrazolopyridines), Diols, Epoxides |
| Nitro Group | 5 | Reduction, Nucleophilic Aromatic Substitution | Aminopyrazoles, Substituted nitropyrazoles |
Coordination Chemistry and Ligand Design for Metal Complexes
The field of coordination chemistry extensively utilizes pyrazole-based ligands due to their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring are excellent donors, enabling them to act as monodentate, bidentate, or bridging ligands.
This compound is anticipated to be an effective ligand for forming metal complexes. The unsubstituted N-H group allows it to act as a protic ligand, which can be deprotonated to form a pyrazolate anion, facilitating the formation of polynuclear or cluster complexes. nih.gov The electron-withdrawing nitro group would modulate the electron density on the pyrazole ring, influencing the donor properties of the nitrogen atoms and, consequently, the stability and reactivity of the resulting metal complexes. scispace.com
Synthesis of such complexes typically involves the reaction of the pyrazole ligand with a metal salt (e.g., chlorides, nitrates, sulfates) in a suitable solvent like ethanol (B145695) or acetonitrile. saudijournals.comnih.govresearchgate.net The resulting complexes can be characterized by a suite of analytical techniques:
Infrared (IR) Spectroscopy: To observe shifts in the N-H and C=N stretching frequencies upon coordination to the metal center.
NMR Spectroscopy: To determine the structure of diamagnetic complexes in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, such as d-d transitions or charge-transfer bands. scispace.com
X-ray Crystallography: To provide unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. nih.gov
Table 2: Examples of Characterized Metal Complexes with Substituted Pyrazole Ligands
| Metal Ion | Pyrazole-Based Ligand | Coordination Mode | Reported Characterization | Reference |
|---|---|---|---|---|
| Fe(III), Co(II), V(V) | 3-methyl-4-(p-nitrobenzoyl)-5-oxo-1-phenyl-pyrazole | Bidentate (O,O-chelation) | Elemental Analysis, UV-Vis, IR, NMR | scispace.com |
| Pd(II) | 3,5-disubstituted-4-iodopyrazolium salts | N-Heterocyclic Carbene (NHC) | NMR, ESI-MS, X-ray Diffraction | acs.org |
| Cu(II) | (3,5-dimethyl-1H-pyrazol-1-yl)methanol derivatives | Bidentate/Tridentate | NMR, FTIR, HPLC | bohrium.com |
| Cd(II), Cu(II), Fe(III) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear | X-ray Diffraction, Spectroscopic Methods | nih.gov |
Metal complexes derived from pyrazole ligands have demonstrated significant utility as catalysts in a variety of organic reactions. nih.gov The versatility of the pyrazole scaffold allows for fine-tuning of the steric and electronic environment around the metal center, which is critical for catalytic activity and selectivity.
Complexes based on ligands similar to this compound could find applications in:
Cross-Coupling Reactions: Palladium-pyrazole complexes, particularly those involving N-heterocyclic carbene (NHC) ligands derived from pyrazoles, are effective catalysts for Suzuki-Miyaura and Heck reactions. acs.org The electronic nature of the nitro substituent would likely impact the catalytic efficiency.
Oxidation Catalysis: Copper-pyrazole complexes are known to mimic the active sites of catecholase enzymes, catalyzing the oxidation of catechols to o-quinones. bohrium.combohrium.com
Hydrogenation Reactions: Ruthenium complexes featuring protic pyrazole ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones and other unsaturated compounds. nih.gov The protic nature of the N-H group can play a direct role in the catalytic cycle.
The combination of a coordinating pyrazole ring, an electronically-tuning nitro group, and a sterically-influential allyl group makes this compound a promising candidate for the development of novel, highly specific catalysts.
Development of Novel Functional Materials
Nitrated pyrazoles are a prominent class of compounds in the field of energetic materials. nih.govresearchgate.netenergetic-materials.org.cn These materials are sought after for applications in explosives, propellants, and pyrotechnics due to their high energy density, thermal stability, and high nitrogen content, which leads to the generation of gaseous N₂ upon decomposition. nih.govresearchgate.net
The compound this compound contains the key components for an energetic material: the pyrazole ring acts as a high-energy, nitrogen-rich backbone, while the nitro group serves as the primary explosophore, providing the necessary oxygen for combustion. nih.govresearchgate.net The synthesis of nitropyrazoles is often straightforward, making them attractive targets for research. nih.govmdpi.com The properties of these materials, such as density (ρ), detonation velocity (D), and detonation pressure (P), can be tuned by the number and position of nitro groups and other substituents on the pyrazole ring. nih.govmdpi.com While specific data for this compound is unavailable, a comparison with other well-studied nitropyrazoles illustrates their potential. For instance, compounds like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) exhibit energetic performance superior to that of TNT. energetic-materials.org.cn The development of energetic salts by combining nitropyrazole anions with nitrogen-rich cations is another strategy to create high-performance, low-sensitivity materials. rsc.orgsemanticscholar.org
Table 3: Energetic Properties of Selected Nitropyrazole Compounds
| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (km·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |
|---|---|---|---|---|
| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | nih.gov |
| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | nih.gov |
| 3-Methyl-4-nitropyrazole | 1.40 | 6.42 | 15.52 | nih.gov |
| TNT (for comparison) | 1.65 | 6.95 | 21.0 | semanticscholar.org |
| RDX (for comparison) | 1.82 | 8.75 | 34.0 | semanticscholar.org |
Optoelectronic Materials and Dyes
There is currently no available research data on the application of this compound in the development of optoelectronic materials or as a dye. Studies on other pyrazole derivatives have shown their potential in these areas due to their photophysical properties, but these findings cannot be directly extrapolated to the specific compound . researchgate.netresearchgate.net
Polymers and Copolymers Incorporating Pyrazole Moieties
The synthesis and characterization of polymers and copolymers incorporating the this compound moiety have not been reported in the scientific literature. While research has been conducted on copolymers based on other pyrazole-containing monomers, such as N-vinylpyrazole, specific data for the title compound is not available. researchgate.net
Components in Chemical Sensors and Chemo-responsive Systems
There is no documented use of this compound as a component in chemical sensors or chemo-responsive systems. Although pyrazole scaffolds are utilized in the design of chemosensors, research has not yet extended to this specific derivative. mdpi.com
Supramolecular Chemistry and Self-Assembly Processes
Host-Guest Chemistry with Synthetic Receptors
No studies have been published detailing the involvement of this compound in host-guest chemistry with synthetic receptors.
Design of Self-Assembled Systems and Framework Materials
The role of this compound in the design of self-assembled systems and framework materials has not been explored in any known research.
Future Directions and Emerging Research Horizons for 5 Nitro 3 Prop 2 Enyl 1h Pyrazole
Exploration of Unconventional Synthetic Methodologies
The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures with potential for improvement in terms of efficiency, safety, and environmental impact. mdpi.com Future research will likely focus on the adoption of unconventional synthetic methodologies to produce 5-Nitro-3-prop-2-enyl-1H-pyrazole and its derivatives.
Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety for handling potentially energetic nitrated compounds, and facile scalability. mdpi.comyoutube.com The synthesis of this compound could be adapted to a flow process, potentially involving the continuous diazotization of a suitable precursor followed by cyclization, to achieve higher yields and purity. mdpi.com A four-step continuous flow setup has been successfully used for the conversion of anilines into pyrazoles, highlighting the potential for multi-step syntheses in a continuous manner. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. This technique could be explored for the key cyclization step in the formation of the 5-nitropyrazole ring, potentially reducing reaction times from hours to minutes.
Photocatalytic and Metal-Free Synthesis: Recent advances in photocatalysis offer green and efficient routes for the synthesis of pyrazoles. acs.orgorganic-chemistry.org Visible-light-induced photocatalytic methods could be developed for the construction of the pyrazole ring or for the functionalization of the allyl group. acs.org Furthermore, metal-free synthetic protocols, such as those utilizing iodine as a catalyst, present an environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions for creating substituted pyrazoles. nih.gov Catalyst-free cycloaddition reactions of diazo compounds with alkynes, facilitated by simple heating under solvent-free conditions, also represent a green and efficient pathway to pyrazole synthesis that could be adapted for this specific compound. rsc.org
| Synthetic Methodology | Potential Advantages for this compound |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability. mdpi.comyoutube.com |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. |
| Photocatalytic Synthesis | Green and sustainable, mild reaction conditions. acs.orgorganic-chemistry.org |
| Metal-Free Synthesis | Environmentally benign, avoids metal contamination. nih.gov |
| Catalyst-Free Cycloaddition | High atom economy, solvent-free conditions. rsc.org |
Investigation of Novel Chemical Reactivities and Catalytic Potentials
The bifunctional nature of this compound, with its electron-withdrawing nitro group, nucleophilic pyrazole ring, and reactive allyl group, opens up a wide array of possibilities for novel chemical transformations and catalytic applications.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex molecules. nih.govresearchgate.net Research into the regioselective C-H functionalization of the pyrazole ring in this compound could lead to a diverse range of novel derivatives with tailored properties. researchgate.netrsc.org The presence of the nitro group is expected to influence the reactivity and regioselectivity of these transformations. rsc.org
Cycloaddition Reactions: The allyl group is a versatile handle for various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. beilstein-journals.orgchemtube3d.com Exploring these reactions with this compound could lead to the synthesis of complex polycyclic and heterocyclic structures with potential applications in medicinal chemistry and materials science. beilstein-journals.org
Catalytic Applications: Pyrazole derivatives are known to act as ligands in homogeneous catalysis. nih.gov The nitrogen atoms of the pyrazole ring in this compound can coordinate with metal centers to form catalytically active complexes. mdpi.comcnr.itmdpi.comresearchgate.net The electronic properties of these complexes can be tuned by the nitro group, potentially leading to catalysts with unique reactivity and selectivity for various organic transformations, such as oxidation reactions. mdpi.comcnr.itmdpi.comresearchgate.net
Integration with Sustainable Chemistry and Circular Economy Principles
The principles of sustainable chemistry and the circular economy are increasingly guiding chemical research and development. Future work on this compound will likely incorporate these principles from synthesis to end-of-life considerations.
Green Synthesis Routes: As mentioned earlier, the development of synthetic methods that utilize renewable feedstocks, minimize waste, and employ environmentally benign solvents and catalysts will be a key focus. mdpi.comnih.gov
Biodegradable Materials: The pyrazole moiety can be incorporated into polymer backbones. Investigating the synthesis of biodegradable polymers derived from this compound could lead to the development of sustainable materials with tailored properties. The reactive allyl group provides a site for polymerization.
Recyclable Catalysts and Materials: The use of this compound as a building block for metal-organic frameworks (MOFs) could lead to the creation of recyclable catalysts and materials for applications such as gas storage and separation. rsc.orgresearchgate.net The pyrazole unit can act as a linker in the MOF structure, and the nitro and allyl groups can be used to functionalize the pores of the MOF for specific applications. rsc.org
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the rational design and prediction of properties of new molecules.
Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.govacs.org Such studies can provide valuable insights into reaction mechanisms and guide the design of new synthetic targets with desired properties. For instance, DFT has been used to study the reactivity of di- and trinitropyrazoles and to predict the stability and sensitivity of aminopolynitropyrazoles. researchgate.netnih.gov
Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed to predict the biological activity or material properties of novel derivatives of this compound. researchgate.netphyschemres.orgacs.org These in silico models can accelerate the discovery of new compounds with enhanced performance for specific applications, such as energetic materials or pharmaceuticals, by screening large virtual libraries of molecules. researchgate.netphyschemres.org
| Computational Approach | Application for this compound Derivatives |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. researchgate.netnih.govacs.org |
| Machine Learning & QSAR | Prediction of biological activity and material properties, virtual screening. researchgate.netphyschemres.orgacs.org |
Unexplored Applications in Specialty Chemicals and Materials Science
The unique structural features of this compound suggest its potential for use in a variety of specialty chemicals and advanced materials where its properties have not yet been fully explored.
Energetic Materials: Nitropyrazoles are a well-established class of energetic materials. nih.govnih.govrsc.orgrsc.orgbohrium.com The high nitrogen content and the presence of the nitro group in this compound suggest its potential as a new energetic material or as a precursor to more complex energetic compounds. nih.govmdpi.com The allyl group could be used to polymerize the molecule, leading to energetic polymers with tailored properties.
High-Performance Polymers and Coatings: The pyrazole ring is known to impart thermal stability to polymers. The incorporation of this compound into polymer backbones via the allyl group could lead to the development of high-performance polymers with enhanced thermal and chemical resistance. Pyrazolone-based pigments are known for their high color strength and stability, suggesting that derivatives of the title compound could find use in specialty coatings and paints. primachemicals.com
Metal-Organic Frameworks (MOFs): As previously mentioned, pyrazole-based ligands are used in the synthesis of MOFs. rsc.orgacs.orgdigitellinc.comresearchgate.net this compound could serve as a functional linker in the design of novel MOFs with applications in gas separation, sensing, and catalysis. rsc.orgresearchgate.netdigitellinc.com The nitro and allyl groups could be post-synthetically modified to tune the properties of the MOF.
Q & A
Q. Table 1: Comparative Nitration Efficiency
| Substituent | Solvent System | Temperature | Yield |
|---|---|---|---|
| 3-Prop-2-enyl | H₂SO₄/HNO₃ | 0–5°C | 65% |
| 5-Methyl | AcOH/HNO₃ | 25°C | 80% |
Q. Table 2: Fluorescence Quenching Data
| Derivative | Quenching Efficiency | Mechanism |
|---|---|---|
| Benzothiazole-Pyrazole | 82% | FRET |
| Methoxyphenyl-Pyrazole | 68% | Static Quenching |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
